molecular formula C13H16N4O B7526344 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide

3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide

Cat. No. B7526344
M. Wt: 244.29 g/mol
InChI Key: CCXKOPHAZJIGHH-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide, also known as DMAMCL, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide exerts its biological effects by binding to specific target proteins and modulating their activity. In cancer cells, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. By inhibiting histone deacetylases, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide can induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to the death of cancer cells. In drug development, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has been used as a scaffold for the design of inhibitors of various target proteins, including protein kinases and proteases.
Biochemical and Physiological Effects:
3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has been shown to have various biochemical and physiological effects, depending on the target protein and cell type. In cancer cells, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has been shown to induce apoptosis, inhibit cell cycle progression, and inhibit angiogenesis. In normal cells, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has been shown to have low toxicity and minimal effects on cell viability and proliferation. In drug development, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has been used as a scaffold for the design of drugs with improved pharmacological properties, such as increased potency, selectivity, and metabolic stability.

Advantages and Limitations for Lab Experiments

3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide also has some limitations, including its relatively low solubility in water and some organic solvents, which can limit its use in certain assays. Additionally, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide can be sensitive to air and light, which can affect its stability over time.

Future Directions

3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has several potential future directions, including its use as a scaffold for the design of novel drugs with improved pharmacological properties, such as increased potency, selectivity, and metabolic stability. Additionally, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide could be used as a building block for the synthesis of functional materials with potential applications in optoelectronics and sensing. Further research is needed to fully explore the potential of 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide in these and other fields.

Synthesis Methods

3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide can be synthesized through a multi-step process, starting with the reaction of 4-bromobenzaldehyde with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with dimethylamine and hydrogen gas in the presence of palladium on carbon catalyst to yield 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide.

Scientific Research Applications

3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has been studied for its potential applications in various fields, including cancer research, drug development, and material science. In cancer research, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In drug development, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has been used as a scaffold for the design of novel drugs with improved pharmacological properties. In material science, 3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide has been used as a building block for the synthesis of functional materials with potential applications in optoelectronics and sensing.

properties

IUPAC Name

3-(dimethylamino)-N-(1-methylpyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-16(2)12-6-4-5-10(7-12)13(18)15-11-8-14-17(3)9-11/h4-9H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXKOPHAZJIGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC(=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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